molecular formula C16H22N2O3 B11658617 ethyl (2E)-2-cyano-3-[2-(morpholin-4-yl)cyclohex-1-en-1-yl]prop-2-enoate

ethyl (2E)-2-cyano-3-[2-(morpholin-4-yl)cyclohex-1-en-1-yl]prop-2-enoate

Cat. No.: B11658617
M. Wt: 290.36 g/mol
InChI Key: STUFGQXNQIUUEH-SDNWHVSQSA-N
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Description

Ethyl (2E)-2-cyano-3-[2-(morpholin-4-yl)cyclohex-1-en-1-yl]prop-2-enoate is a complex organic compound characterized by its unique structure, which includes a cyano group, a morpholine ring, and a cyclohexene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-cyano-3-[2-(morpholin-4-yl)cyclohex-1-en-1-yl]prop-2-enoate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the cyclohexene derivative, which is then functionalized with a morpholine ring

    Cyclohexene Derivative Preparation: The initial step involves the formation of the cyclohexene ring, which can be achieved through cyclization reactions.

    Morpholine Functionalization: The cyclohexene derivative is then reacted with morpholine under specific conditions to introduce the morpholine ring.

    Cyano Group Introduction and Esterification: The final steps involve the addition of the cyano group and the esterification to form the ethyl ester. This can be achieved using reagents such as ethyl cyanoacetate and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-cyano-3-[2-(morpholin-4-yl)cyclohex-1-en-1-yl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, ethyl (2E)-2-cyano-3-[2-(morpholin-4-yl)cyclohex-1-en-1-yl]prop-2-enoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. The presence of the morpholine ring and the cyano group suggests that it may interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-[2-(morpholin-4-yl)cyclohex-1-en-1-yl]prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the morpholine ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-cyano-3-[2-(piperidin-4-yl)cyclohex-1-en-1-yl]prop-2-enoate
  • Ethyl (2E)-2-cyano-3-[2-(pyrrolidin-4-yl)cyclohex-1-en-1-yl]prop-2-enoate

Uniqueness

Ethyl (2E)-2-cyano-3-[2-(morpholin-4-yl)cyclohex-1-en-1-yl]prop-2-enoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds with different heterocyclic rings, this compound may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(2-morpholin-4-ylcyclohexen-1-yl)prop-2-enoate

InChI

InChI=1S/C16H22N2O3/c1-2-21-16(19)14(12-17)11-13-5-3-4-6-15(13)18-7-9-20-10-8-18/h11H,2-10H2,1H3/b14-11+

InChI Key

STUFGQXNQIUUEH-SDNWHVSQSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(CCCC1)N2CCOCC2)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=C(CCCC1)N2CCOCC2)C#N

Origin of Product

United States

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